molecular formula C14H15Cl2NO3 B7569303 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid

カタログ番号 B7569303
分子量: 316.2 g/mol
InChIキー: FROOBODCSQEMHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. Etodolac is a member of the pyrroleacetic acid family of NSAIDs and is structurally related to indomethacin.

作用機序

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and physiological effects:
1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a lower incidence of gastrointestinal side effects compared to other NSAIDs. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been shown to be well-tolerated in clinical trials, with few adverse effects reported.

実験室実験の利点と制限

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It has a longer half-life than other NSAIDs, which may result in less frequent dosing and improved experimental design. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has also been shown to have a lower incidence of gastrointestinal side effects compared to other NSAIDs, which may reduce the impact of confounding variables in experiments. However, 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid may have limitations in certain experiments due to its specific mechanism of action and pharmacokinetic properties.

将来の方向性

There are several potential future directions for research on 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid. One area of interest is the development of new formulations or delivery methods to improve patient compliance and reduce side effects. Another area of interest is the investigation of the potential anti-cancer properties of 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, as it has been shown to inhibit the activity of COX enzymes, which are involved in the development and progression of certain types of cancer. Additionally, further research may be needed to fully understand the pharmacokinetic properties and mechanism of action of 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, which may lead to the development of more effective and targeted treatments for pain and inflammation.

合成法

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid is synthesized by the reaction of 3,4-dichlorobenzoyl chloride with 3-ethyl-1-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid.

科学的研究の応用

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been extensively studied in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has also been shown to have a longer half-life than other NSAIDs, which may result in less frequent dosing and improved patient compliance.

特性

IUPAC Name

1-(3,4-dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-2-14(13(19)20)5-6-17(8-14)12(18)9-3-4-10(15)11(16)7-9/h3-4,7H,2,5-6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROOBODCSQEMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。